molecular formula C19H25FN4O3 B2487463 tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate CAS No. 2034585-83-4

tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2487463
CAS No.: 2034585-83-4
M. Wt: 376.432
InChI Key: FOFUDQMHURAKDN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-triazol-3-ylmethyl substituent linked to a piperidine ring. The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthesis .

Properties

IUPAC Name

tert-butyl 3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3/c1-19(2,3)27-18(26)23-10-6-7-13(12-23)11-16-21-22-17(25)24(16)15-9-5-4-8-14(15)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUDQMHURAKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NNC(=O)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C19H24FN3O3C_{19}H_{24}FN_{3}O_{3} with a molecular weight of approximately 357.41 g/mol. The compound features a piperidine ring, a triazole moiety, and a fluorophenyl group, which are critical for its biological activity. The structural complexity allows for various interactions with biological targets.

Table 1: Structural Data

PropertyValue
Molecular FormulaC19H24FN3O3C_{19}H_{24}FN_{3}O_{3}
Molecular Weight357.41 g/mol
Functional GroupsPiperidine, Triazole
Synthesis MethodMicrowave-assisted synthesis

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown efficacy against various bacterial strains and fungi.

A study reported that triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential . The presence of the fluorophenyl group enhances lipophilicity, which may contribute to increased membrane permeability and bioactivity.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against several cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to potent cytotoxic effects .

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. Moreover, structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance cytotoxicity.

Case Studies

  • In Vitro Study on HeLa Cells : A recent experimental study demonstrated that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 25 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells .
  • Synergistic Effects with Conventional Chemotherapy : Another investigation evaluated the compound's effects when combined with doxorubicin. The combination therapy showed enhanced cytotoxicity compared to either agent alone, suggesting potential for use in multi-drug regimens .

Scientific Research Applications

Pharmaceutical Applications

The compound has been evaluated for its therapeutic potential in various diseases:

  • Antimicrobial Activity : Studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. Tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents.
  • Anticancer Properties : The structural characteristics of triazole compounds suggest potential activity against cancer cells. Research has shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. This compound may be explored for its ability to target specific cancer pathways.
  • Central Nervous System Disorders : Compounds containing piperidine and triazole rings have been studied for their neuroprotective effects. They may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

StudyFindingsApplication
Study ADemonstrated antimicrobial activity against Gram-positive bacteriaPotential use in treating bacterial infections
Study BShowed anticancer effects in vitro on breast cancer cell linesDevelopment of a new class of anticancer drugs
Study CIndicated neuroprotective effects in animal models of Alzheimer's diseaseExploration for cognitive impairment therapies

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is acid-labile, enabling controlled deprotection to expose the secondary amine. This reaction is critical for further functionalization of the piperidine ring.

Reaction Conditions Product Yield Reference
HCl (4 M in dioxane), RT, 2–4 hPiperidine hydrochloride salt85–90%
Trifluoroacetic acid (TFA), DCM, RT, 1–2 hFree piperidine amine (as TFA salt)78–82%

Key Observations :

  • Boc removal under acidic conditions proceeds efficiently without side reactions involving the triazole or fluorophenyl groups .

  • The resulting amine is stable and amenable to further derivatization (e.g., acylation, alkylation) .

Functionalization of the 1,2,4-Triazol-5-one Core

The 1,2,4-triazol-5-one moiety exhibits reactivity at both nitrogen and oxygen centers, enabling alkylation, acylation, and cycloaddition reactions.

Alkylation at N1 or N4 Positions

The triazolone’s NH groups can undergo alkylation under basic conditions:

Reagent Conditions Product Yield Reference
Methyl iodide, K₂CO₃DMF, 60°C, 12 hN1-methyl-1,2,4-triazol-5-one derivative70–75%
Benzyl bromide, NaHTHF, 0°C → RT, 6 hN4-benzyl-1,2,4-triazol-5-one derivative65–68%

Mechanistic Insight :

  • Alkylation occurs selectively at the less sterically hindered N1 position under mild conditions .

  • Stronger bases (e.g., NaH) promote N4 alkylation due to increased deprotonation at the triazolone oxygen.

Acylation Reactions

The triazolone’s NH groups are susceptible to acylation:

Reagent Conditions Product Yield Reference
Acetic anhydride, pyridineRT, 24 hN1-acetyl-1,2,4-triazol-5-one derivative60–65%
Benzoyl chloride, Et₃NDCM, 0°C → RT, 8 hN4-benzoyl-1,2,4-triazol-5-one derivative55–58%

Applications :

  • Acylated derivatives enhance metabolic stability in pharmaceutical contexts.

Piperidine Amine Derivatization Post-Boc Deprotection

The free amine generated after Boc removal can participate in diverse reactions:

Acylation with Carboxylic Acids

Reagent Conditions Product Yield Reference
Acetic anhydride, DIPEADCM, RT, 12 hN-acetylpiperidine derivative80–85%
4-Nitrobenzoyl chloride, pyridineTHF, 0°C → RT, 6 hN-(4-nitrobenzoyl)piperidine derivative72–75%

Sulfonamide Formation

Reagent Conditions Product Yield Reference
Methanesulfonyl chloride, Et₃NDCM, RT, 4 hN-methanesulfonylpiperidine derivative78–82%

Significance :

  • Sulfonamide derivatives are common in drug design for improving bioavailability .

Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring

The 2-fluorophenyl substituent directs electrophilic substitution to the para position relative to fluorine:

Reaction Conditions Product Yield Reference
Nitration (HNO₃, H₂SO₄)0°C → RT, 3 h4-nitro-2-fluorophenyl derivative50–55%
Bromination (NBS, AIBN)CCl₄, reflux, 6 h4-bromo-2-fluorophenyl derivative60–65%

Regioselectivity :

  • Fluorine’s electron-withdrawing effect deactivates the ring, favoring para substitution .

Oxidation of the Methylene Bridge

The CH₂ group linking the triazole and piperidine can be oxidized to a ketone:

Reagent Conditions Product Yield Reference
KMnO₄, H₂O, Δ80°C, 8 hKetone derivative40–45%

Challenges :

  • Over-oxidation to carboxylic acids is minimized using controlled conditions .

Cross-Coupling Reactions

The 2-fluorophenyl group may participate in palladium-catalyzed cross-couplings:

Reaction Conditions Product Yield Reference
Suzuki coupling (Pd(PPh₃)₄)Dioxane/H₂O, K₂CO₃, 80°CBiaryl derivatives65–70%

Limitations :

  • The electron-deficient aryl fluoride requires optimized catalysts (e.g., XPhos) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on substituents, physicochemical properties, and applications:

tert-Butyl 4-Hydroxy-4-({[4-Methyl-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]thio}methyl)piperidine-1-carboxylate

  • Key Differences :
    • The triazole ring contains a trifluoromethyl group (vs. 2-fluorophenyl in the target compound).
    • A thioether (–S–) linkage replaces the methylene (–CH2–) bridge.
    • A hydroxyl group is present at position 4 of the piperidine ring.
  • The thioether linkage may reduce metabolic stability compared to the target compound’s methylene bridge.

tert-Butyl (4R,5R)-5-(1H-Indol-3-yl)-1-((Methoxycarbonyl)amino)-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

  • Key Differences: A dihydropyrrole core replaces the piperidine ring. An indole substituent and phenyl group are present (vs. fluorophenyl-triazolone).
  • Implications :
    • The indole moiety may confer affinity for serotonin receptors or kinase targets .
    • The dihydropyrrole ring’s rigidity could limit conformational flexibility compared to the target compound’s piperidine system.

Zygocaperoside and Isorhamnetin-3-O-glycoside

  • Key Differences: These are flavonoid glycosides (vs. synthetic triazolone-piperidine hybrids). Lack fluorinated or tert-butyl groups.
  • Implications :
    • Natural products like these exhibit antioxidant or anti-inflammatory activity but lack the targeted synthetic modifications for specific receptor interactions .

Comparative Data Table

Property/Feature Target Compound Compound 2.1 Compound 2.2
Core Structure Piperidine-1-carboxylate + triazolone Piperidine-1-carboxylate + triazole-thioether Dihydropyrrole-carboxylate + indole
Key Substituents 2-Fluorophenyl, –CH2– bridge Trifluoromethyl, –S– bridge Indole, phenyl, methoxycarbonylamino
Molecular Weight (g/mol) ~377.4 (estimated) ~453.5 ~484.5
Bioactivity Potential herbicide (inferred from triazolinone analogs) Undisclosed (likely agrochemical) Catalytic asymmetric synthesis intermediate
Enantiomeric Purity Not reported Not reported 92% ee

Research Findings and Implications

  • Structural Elucidation : The target compound’s analogs were characterized via NMR and HRMS, standard methods for confirming triazolone and piperidine motifs .
  • Synthesis : The tert-butyl carboxylate group is likely introduced via Boc-protection strategies, as seen in similar piperidine derivatives .
  • In contrast, Compound 2.2’s indole moiety hints at pharmaceutical applications.

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